D-Glucosamine hydrochloride

Übersicht

Beschreibung

D-Glucosamine hydrochloride (C₆H₁₃NO₅·HCl) is an amino monosaccharide derived from chitin, a natural polymer found in crustacean shells. It is synthesized via hydrolysis of chitin using hydrochloric acid under controlled conditions (e.g., 27% HCl, 95°C, 5 h reaction time), achieving yields up to 51.2% . Advanced methods, such as microwave-assisted hydrolysis with hydrogen peroxide, reduce HCl consumption by 30% and reaction time to <2 hours . Characterization typically involves FTIR spectroscopy and yield analysis .

This compound is widely used in osteoarthritis treatment due to its role in cartilage repair . It also enhances gene transfection efficiency by stabilizing cell membranes and promoting endosomal escape via osmotic rupture . Its acidic pH (3.5–4.5) necessitates neutralization for biomedical applications, such as in ionic liquid synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glucosamine hydrochloride is typically produced through the hydrolysis of chitin, which is found in the exoskeletons of shellfish. The process involves treating chitin with hydrochloric acid under controlled conditions to yield glucosamine hydrochloride .

Industrial Production Methods: In industrial settings, glucosamine hydrochloride can be produced using microbial fermentation. This method involves the use of genetically engineered microorganisms to convert glucose into glucosamine. The fermentation process is followed by purification steps to isolate the glucosamine hydrochloride .

Types of Reactions:

Oxidation: Glucosamine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: It can be reduced to form glucosamine, which is a simpler form of the compound.

Substitution: The amino group in glucosamine hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation Products: Oxidized glucosamine derivatives.

Reduction Products: Glucosamine.

Substitution Products: Various N-substituted glucosamine derivatives

Wissenschaftliche Forschungsanwendungen

D-Glucosamine hydrochloride (GlcN HCl) has been widely studied for its potential health benefits, particularly in relation to joint health and osteoarthritis (OA) [2, 7]. Scientific studies have investigated its mechanisms of action, clinical efficacy, and potential adverse effects.

Scientific Research Applications

- Mechanism of Action: Glucosamine regulates the expression of proteins involved in signal transduction pathways, redox and stress response, protein synthesis, and protein folding . It has demonstrated pro-anabolic effects in human chondrocytes and synovial cells, inducing the production of hyaluronic acid (HA) and directly participating in the glycosaminoglycan (GAG) biosynthetic pathway . Glucosamine may also modulate enzymes responsible for HA synthesis, potentially contributing to its chondroprotective effects .

- Anti-inflammatory Effects: Glucosamine exhibits anti-inflammatory properties, potentially through the inhibition of mitogen-activated protein kinase signaling pathways in lipopolysaccharide-stimulated macrophages .

- Combination Therapies: Glucosamine has been tested in combination with chondroitin sulfate in vitro. Studies on bovine cartilage explants have shown that the combination inhibits inflammatory and catabolic intermediates, with a slightly superior effect compared to glucosamine alone .

Clinical Trials and Studies

- Osteoarthritis (OA) Treatment: Glucosamine hydrochloride is used to treat joint diseases in humans and veterinary medicine . The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) evaluated glucosamine HCl, chondroitin sulfate, and their combination for knee OA pain . The study included 1583 patients and compared the treatments to celecoxib and a placebo over 24 weeks. Another study focused on patients with OA of the knee, using the WOMAC Index as the primary endpoint. Although improvements were seen in the glucosamine group, the results were not statistically significant compared to the placebo group .

- Animal Studies: In a rat model of OA, glucosamine (1,000 mg/kg/day) showed a chondroprotective effect and reduced serum levels of the collagen degradation biomarker CTX-II . In horses, glucosamine levels increased in the synovium during inflammation, but the therapeutic effect was not determined .

Potential Adverse Effects

- High-Dose Consumption: A study on rats found that high-dose GlcN hydrochloride (4% in diet) increased serum levels of ammonia and ethanol, as well as cecal ammonia and ethanol levels and total bacteria count . However, the study found no changes in serum parameters indicative of liver damage . Another study reported that long-term consumption of GlcN HCl (50 mg/kg body wt/day) for 20 weeks increased circulating cholesterol concentrations in mice .

Other Potential Applications

- Probiotic Agent Delivery: D-glucosamine-hydrochloride can be used with agents like Saccharomyces boulardii . Saccharomyces boulardii is a probiotic that has demonstrated efficacy in treating acute gastroenteritis and preventing antibiotic-associated diarrhea .

- Hyaluronic Acid Production: Glucosamine can induce the production of hyaluronic acid in the synovial membrane .

- Free Amino Acid Reduction: Oral administration of glucosamine hydrochloride in dogs can lower levels of some free amino acids in plasma .

Wirkmechanismus

Glucosamine hydrochloride exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and inhibits the activity of enzymes that degrade cartilage. This helps in maintaining the structural integrity and function of joints .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Acetyl-D-Glucosamine (NAG)

- Structure: NAG (C₈H₁₅NO₆) is an acetylated derivative of D-glucosamine.

- Synthesis : Produced via acetylation of D-glucosamine hydrochloride .

- Pharmacokinetics : In dogs, oral NAG shows lower plasma concentration (Cₘₐₓ: 0.6 μg/mL) compared to this compound (Cₘₐₓ: 5.2 μg/mL) .

- Bioactivity : Modulates hypoxia-inducible factor-1α in cancer cells but lacks the direct AChE inhibition observed in D-glucosamine derivatives .

D-Mannosamine Hydrochloride

- Structure : Epimer of D-glucosamine at C2, crystallizing in a 4C1 chair conformation with distinct ionic hydrogen bonding .

Comparison with Functional Derivatives

O-β-D-Galactosyl-D-Glucosamine Hydrochloride Surfactant

- Synthesis : Modified via sulfonation and alkylation to enhance antifungal properties .

- Bioactivity : Exhibits potent antifungal activity against Fusarium graminearum (90% inhibition) and Botrytis cinerea (85% inhibition), surpassing parent compounds .

Pyrazine and Fructosazine Derivatives

- Synthesis : this compound is converted to pyrazines using phenylboronate catalysts (yield: 65%) or fructosazines via ionic liquid-mediated one-pot synthesis .

- Applications : Serve as nitrogen-containing chemicals for agrochemical and pharmaceutical industries .

Pharmacokinetic and Bioactivity Comparison

Research Findings and Contradictions

- This discrepancy may arise from in vivo vs. in vitro models.

- Gene Transfection: Unique to this compound, its proton sponge effect enhances plasmid delivery, a feature absent in NAG or mannosamine derivatives .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

D-Glucosamine hydrochloride undergoes selective catalytic hydrogenation under multiphase conditions. A study demonstrated its conversion to d-glucosaminitol hydrochloride using ruthenium on carbon (Ru/C) catalysts at 110°C and 40 bar H₂ pressure . The reaction pathway and conditions are summarized below:

| Reaction | Catalyst | Temperature | Pressure | Selectivity | Yield |

|---|---|---|---|---|---|

| D-Glucosamine HCl → D-Glucosaminitol HCl | Ru/C | 110°C | 40 bar H₂ | >95% | 85-90% |

This hydrogenation is critical for producing sugar alcohols with potential applications in pharmaceuticals and biodegradable polymers .

Derivatization for Analytical Detection

Glucosamine hydrochloride is often derivatized to enhance detectability in chromatographic methods. A validated RP-HPLC method involves reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) under alkaline conditions :Key steps :

- Derivatization at pH 8.5–9.0 with FMOC-Cl.

- Stabilization of the adduct for UV detection at 265 nm.

This method achieves a detection limit of 0.1 µg/mL, enabling precise quantification in biological and pharmaceutical samples .

Acetylation and N-Acyl Modifications

The compound serves as a precursor for synthesizing N-acetyl-D-glucosamine (GlcNAc) via acetylation:Experimental conditions :

Enzymatic methods using chitinases or lipases offer greener alternatives, achieving >80% conversion efficiency .

Stability and Degradation

The compound exhibits high thermal stability (melting point: 190–194°C) but degrades under strong oxidative conditions . In aqueous solutions, it remains stable at pH 4–7 but undergoes hydrolysis to D-glucosamine and HCl at extreme pH levels .

Degradation pathway :

Comparative Reactivity with Glucosamine Sulfate

Studies highlight distinct reactivity profiles between glucosamine hydrochloride and sulfate forms:

Q & A

Q. Basic: What are the optimal storage conditions for D-glucosamine hydrochloride to prevent degradation during long-term experiments?

Answer:

this compound should be stored in airtight containers protected from light and moisture at 2–8°C (refrigeration or freezing). Prolonged exposure to air or elevated temperatures can lead to hydrolysis of the hydrochloride group, generating free amino groups that alter reactivity . Analytical certificates recommend refrigeration and protection from air/light to maintain stability and purity ≥98% .

Q. Basic: Which analytical methods are recommended for determining the purity of this compound in research settings?

Answer:

High-performance liquid chromatography (HPLC) with pre-column derivatization using phenylisothiocyanate is the gold standard. The method involves isocratic elution on a C18 column (e.g., Waters Symmetry) with a mobile phase of methanol/water/acetic acid (10:89.6:0.04) and UV detection at 254 nm . Pharmacopeial standards also specify infrared spectroscopy, specific rotation, and residue on ignition for comprehensive characterization .

Q. Basic: How can researchers mitigate hydrolysis of this compound during experimental procedures?

Answer:

Neutralize acidic solutions to pH 6–8 using alkali to stabilize the compound. At pH 7, condensation reactions achieve maximum yields (38%) while minimizing resinification caused by high alkalinity (>pH 8) or temperatures >60°C . Buffered systems and controlled temperature settings are critical for reproducibility.

Q. Advanced: What experimental designs are appropriate for assessing the bioequivalence of different this compound formulations?

Answer:

Use a randomized, single-dose, two-period crossover design with 20+ healthy subjects. Plasma concentrations are quantified via LC-MS/MS after derivatization with phthalaldehyde/3-mercaptopropionic acid. Pharmacokinetic parameters (AUC, Cmax) should meet 90% confidence intervals within 80–125% for bioequivalence .

Q. Advanced: How can response surface methodology (RSM) optimize the synthesis of this compound from biological waste?

Answer:

RSM combines single-factor experiments (e.g., reaction time, temperature, reagent ratios) with central composite design to model interactions. For example, optimizing hydrolysis of Pleurotus eryngii waste involves variables like HCl concentration and reaction duration, validated via HPLC-MS and FTIR .

Q. Advanced: What techniques are used to analyze the crystal structure of this compound and its derivatives?

Answer:

X-ray crystallography is employed to resolve ionic hydrogen bonding patterns. Comparative studies with α-D-glucosamine hydrochloride and β-D-galactosamine hydrochloride reveal distinct lattice arrangements influenced by Cl⁻ ion interactions . Pair with DFT calculations for energy landscape predictions.

Q. Advanced: How should researchers address contradictions in reported condensation yields under varying pH and temperature?

Answer:

Reconcile discrepancies by systematically replicating conditions (e.g., pH 6–8, 60°C) and monitoring resinification side reactions. Evidence shows that yields peak at pH 7 (38%) but decline sharply at higher alkalinity due to polymerization . Use kinetic studies and Arrhenius plots to model temperature dependence.

Q. Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

Wear nitrile or neoprene gloves (tested for permeability) and lab coats. While NFPA rates health/fire hazards as 0, avoid inhalation/ingestion and store in ventilated areas. Contaminated clothing must be washed before reuse .

Q. Advanced: What methodologies are employed to study the hydroxyl radical scavenging activity of this compound complexes?

Answer:

The EDTANa₂-Fe(II)-H₂O₂ system generates hydroxyl radicals, quantified via UV-Vis spectroscopy. For example, glucosamine-Dy³⁺ complexes exhibit enhanced scavenging activity compared to free D-glucosamine, validated through ESR or fluorescence assays .

Q. Basic: How do pharmacopeial standards influence the characterization of this compound for research?

Answer:

Certified reference materials (CRMs) traceable to USP or Ph. Eur. standards ensure batch-to-batch consistency. Parameters include ≥98% purity (HPLC), specific rotation (+71.5° to +73.5°), and residue on ignition ≤0.1% .

Eigenschaften

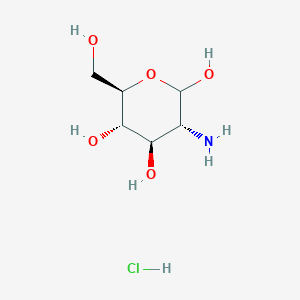

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-NSEZLWDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037236 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66-84-2 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.